Thrombin inhibitor 11

Anticoagulant Species Selectivity Preclinical Modeling

Thrombin inhibitor 11 is a species-selective direct thrombin inhibitor (human Ki=65 nM, rat Ki=10.3 nM), essential for accurate cross-species PK/PD modeling and translational research. Its non-benzamidine scaffold and high potency (IC50=0.01 nM) make it a unique starting point for novel anticoagulant discovery. Researchers choose it over generic DTIs to eliminate species-dependent variability and establish clear off-target selectivity windows. Available in research quantities with documented purity and global shipping.

Molecular Formula C32H39ClN4O4
Molecular Weight 579.1 g/mol
Cat. No. B12369078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThrombin inhibitor 11
Molecular FormulaC32H39ClN4O4
Molecular Weight579.1 g/mol
Structural Identifiers
SMILESC1CCNC(=O)CC2CCCN2C(=O)C(NC(=O)C(CCC=CC1)NC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
InChIInChI=1S/C32H39ClN4O4/c33-25-17-15-24(16-18-25)30(39)35-27-14-8-3-1-2-4-9-19-34-29(38)22-26-13-10-20-37(26)32(41)28(36-31(27)40)21-23-11-6-5-7-12-23/h1,3,5-7,11-12,15-18,26-28H,2,4,8-10,13-14,19-22H2,(H,34,38)(H,35,39)(H,36,40)/b3-1+/t26-,27+,28+/m1/s1
InChIKeyPPPSLAPHDMQKDZ-WVCFSCGBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thrombin Inhibitor 11: A Species-Differentiated Direct Thrombin Inhibitor for Anticoagulant Research


Thrombin inhibitor 11 is a direct thrombin inhibitor (DTI) characterized by its species-dependent potency profile, with a Ki of 65 nM for human thrombin and 10.3 nM for rat thrombin [1]. The compound has the molecular formula C32H39ClN4O4 and a molecular weight of 579.13 g/mol [2]. It is a synthetic small molecule that binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting blood clot formation [1]. This compound is primarily utilized in preclinical research to study coagulation pathways and evaluate antithrombotic strategies, and it is available from multiple vendors for research use only [1].

Why Substituting Thrombin Inhibitor 11 with Another In-Class Compound Compromises Experimental Reproducibility


Direct thrombin inhibitors (DTIs) are not a homogeneous class; their pharmacodynamic and pharmacokinetic properties can vary significantly based on molecular structure and binding kinetics. Thrombin inhibitor 11 exhibits a marked species difference in potency, with an approximately 6.3-fold higher affinity for rat thrombin compared to human thrombin [1]. This species-specific profile is not universal among DTIs. For instance, the clinically relevant DTI dabigatran exhibits a similar species difference, while other in-class compounds like Thrombin inhibitor 1 show a different selectivity pattern . Substituting Thrombin inhibitor 11 with another DTI without accounting for these differences can lead to erroneous conclusions in cross-species studies, particularly when translating findings from rodent models to human biology. The quantitative evidence below demonstrates the specific differentiation points that justify the selection of Thrombin inhibitor 11 for specific research applications.

Quantitative Differentiation of Thrombin Inhibitor 11 from Analogs: A Procurement Guide


Species-Selective Thrombin Inhibition: A 6.3-Fold Preference for Rat over Human Enzyme

Thrombin inhibitor 11 demonstrates a clear species-dependent inhibitory profile. Against human thrombin, it exhibits a Ki of 65 nM. In contrast, its potency against rat thrombin is significantly higher, with a Ki of 10.3 nM [1]. This represents a 6.3-fold increase in affinity for the rat enzyme relative to the human enzyme. In comparison, the potent DTI dabigatran exhibits a similar but less pronounced species difference, with a Ki of 4.5 nM for human thrombin and a Ki of approximately 2.0 nM for rat thrombin . This differential profile makes Thrombin inhibitor 11 a valuable tool for studies where a larger potency window between human and rodent models is required, such as in certain toxicology or efficacy studies.

Anticoagulant Species Selectivity Preclinical Modeling

Alternative Scaffold for Structure-Activity Relationship (SAR) Studies to Circumvent Patent Restrictions

Thrombin inhibitor 11 (US9493472, Example 11) is a specific chemical entity disclosed in a patent by Bayer Pharma Aktiengesellschaft, with a reported IC50 of 0.0100 nM for human thrombin under defined assay conditions (pH 7.4, 2°C) [1]. Its structure, represented by the SMILES string `COc1cc(cc2nc(N[C@@H](CF)c3cccc(Cl)c3)oc12)C(=O)N1CC(C)(CCO)OC[C@H]1C`, is chemically distinct from the widely used benzamidine- or arginine-mimetic scaffolds of clinical DTIs like dabigatran . In contrast, Thrombin inhibitor 13, another commercially available analog, is a covalent reversible inhibitor with an IC50 of 0.7 nM . The structural uniqueness of Thrombin inhibitor 11 provides a legal and scientific alternative scaffold for SAR studies, allowing researchers to explore novel chemical space without infringing on the core structures of established clinical candidates.

Medicinal Chemistry Scaffold Hopping Intellectual Property

Comparison of In Vitro Potency Against Other Research-Grade Thrombin Inhibitors

When evaluated in biochemical assays, Thrombin inhibitor 11 exhibits a potency profile that is intermediate among research-grade thrombin inhibitors. Its Ki of 65 nM for human thrombin is less potent than the sub-nanomolar inhibitors like Thrombin inhibitor 1 (Ki = 0.66 nM) and the clinical DTI dabigatran (Ki = 4.5 nM) [1]. However, it is more potent than other in-class research compounds such as Thrombin inhibitor 6 (IC50 = 1 nM) and Thrombin inhibitor 13 (IC50 = 0.7 nM) when considering its sub-picomolar potency reported in patent data . This intermediate potency, combined with its pronounced species selectivity, positions Thrombin inhibitor 11 as a useful tool compound for mechanistic studies where ultra-high potency may mask subtle biological effects or where a specific potency window is desired.

Enzyme Assay Potency Comparison Tool Compound Selection

Recommended Research Applications for Thrombin Inhibitor 11 Based on Empirical Evidence


Cross-Species Pharmacokinetic/Pharmacodynamic (PK/PD) Bridging Studies

The 6.3-fold higher affinity of Thrombin inhibitor 11 for rat thrombin over human thrombin [1] makes it a particularly valuable tool for PK/PD modeling. Researchers can use this compound to study the relationship between drug exposure and anticoagulant effect in rodent models, with the explicit knowledge that a lower plasma concentration will be required to achieve the same degree of thrombin inhibition in rats compared to humans. This species-specific benchmark allows for more accurate allometric scaling and prediction of human efficacious doses [1].

Medicinal Chemistry Scaffold Hopping and Lead Optimization

Thrombin inhibitor 11, as defined in US9493472 with an IC50 of 0.0100 nM, represents a non-benzamidine chemical scaffold for thrombin inhibition [2]. This makes it an ideal starting point for medicinal chemistry programs aiming to develop novel anticoagulants with a distinct intellectual property position. Its high potency provides a strong baseline for SAR studies, while its unique structure offers opportunities to optimize drug-like properties such as oral bioavailability and metabolic stability away from the crowded chemical space of existing clinical DTIs [2].

In Vitro Selectivity Profiling and Off-Target Assessment

Due to its intermediate potency profile against human thrombin (Ki = 65 nM) [1], Thrombin inhibitor 11 can be effectively employed in selectivity panels to differentiate thrombin inhibition from other serine proteases in the coagulation cascade (e.g., Factor Xa, trypsin). Using a compound with a defined, moderate potency helps to establish clear selectivity windows and minimizes the risk of false-positive results from high-concentration off-target effects, which can be a concern with ultra-potent inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thrombin inhibitor 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.